molecular formula C18H17ClN4O2 B7548520 N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-2-methoxybenzamide

N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-2-methoxybenzamide

Cat. No. B7548520
M. Wt: 356.8 g/mol
InChI Key: XMYGYIZXDWSGRJ-UHFFFAOYSA-N
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Description

N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-2-methoxybenzamide, also known as CTEP, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-2-methoxybenzamide acts as a selective inhibitor of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a critical role in synaptic plasticity and learning and memory processes. By inhibiting mGluR5, N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-2-methoxybenzamide modulates glutamatergic neurotransmission, which is dysregulated in various neuropsychiatric disorders.
Biochemical and Physiological Effects:
N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-2-methoxybenzamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function, reduce amyloid-beta levels, reduce negative symptoms, and have anxiolytic and antidepressant effects. However, N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-2-methoxybenzamide also has some limitations in lab experiments, which will be discussed in the next section.

Advantages and Limitations for Lab Experiments

N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-2-methoxybenzamide has several advantages for lab experiments, including its selectivity for mGluR5, its ability to penetrate the blood-brain barrier, and its well-characterized mechanism of action. However, N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-2-methoxybenzamide also has some limitations, including its relatively short half-life, which requires frequent dosing, and its potential off-target effects, which may complicate data interpretation.

Future Directions

There are several future directions for N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-2-methoxybenzamide research, including the development of more potent and selective mGluR5 inhibitors, the investigation of N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-2-methoxybenzamide's potential therapeutic applications in other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the development of more advanced lab techniques, such as optogenetics and chemogenetics, may enable more precise and targeted manipulation of mGluR5 signaling pathways.

Synthesis Methods

N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-2-methoxybenzamide can be synthesized through a multi-step process involving the reaction of 2-methoxybenzoyl chloride with 2-aminoethanol, followed by the reaction of the resulting intermediate with 4-chlorophenyl-1H-1,2,4-triazole-3-amine. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Scientific Research Applications

N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, schizophrenia, anxiety disorders, and depression. In Alzheimer's disease, N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-2-methoxybenzamide has been shown to improve cognitive function and reduce amyloid-beta levels in preclinical studies. In schizophrenia, N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-2-methoxybenzamide has been shown to improve cognitive deficits and reduce negative symptoms in animal models. In anxiety disorders and depression, N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-2-methoxybenzamide has been shown to have anxiolytic and antidepressant effects in preclinical studies.

properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-25-15-5-3-2-4-14(15)18(24)20-11-10-16-21-17(23-22-16)12-6-8-13(19)9-7-12/h2-9H,10-11H2,1H3,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYGYIZXDWSGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCC2=NC(=NN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-YL]ethyl}-2-methoxybenzamide

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